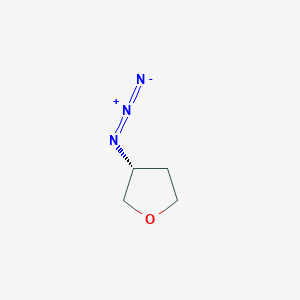

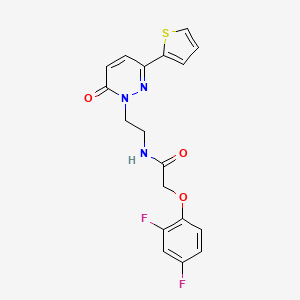

![molecular formula C21H24N2O4S B2715296 5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone CAS No. 919019-23-1](/img/structure/B2715296.png)

5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Ellipticine Analogs

Research has focused on the synthesis of ellipticine analogs, which are of interest due to their potential antitumor activities. A study detailed the reactions and synthetic applications of β-keto sulfoxides, leading to the production of 5-modified ellipticine analogs. These compounds were synthesized through a series of reactions starting from ethyl indolebutyrate and methyl methylthiomethyl sulfoxide (MMTS), resulting in compounds with varied substitutions at the 5-position, showcasing the chemical versatility of sulfoxides in synthesizing complex heterocyclic compounds (Oikawa et al., 1981).

Metal-free Coupling Reactions

Another study presented a method for the metal-free coupling of saturated heterocyclic sulfonylhydrazones with boronic acids. This process facilitates the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, including compounds with oxetane, piperidine, and azetidine structures, from their parent ketones. This approach is significant for pharmaceutical industries seeking efficient ways to couple aromatic and heteroaromatic systems without metal catalysts (Allwood et al., 2014).

Conversion to Pyrroles and Indoles

The conversion of cyclic ketones to 2,3-fused pyrroles and substituted indoles has been achieved through a rhodium-catalyzed reaction. This transformation is notable for its effective synthesis route, including an unusual 4π electrocyclization process, further extending to indoles synthesis via a one-pot reaction starting from 1-ethynylcyclohexenes. Such methodologies offer new avenues for creating heterocyclic compounds with potential biological activities (Alford et al., 2013).

Eco-friendly Synthesis Techniques

Research into eco-friendly synthesis techniques has led to the development of methods for creating 3-(isoxazol-5)-yl)indoles from β-ethylthio-β-indolyl-α, β-unsaturated ketones. Utilizing boiling water and 4-dodecylbenzene sulfonic acid (DBSA) as a catalyst, this process highlights an environmentally friendly approach to synthesizing indoles with good yields and excellent regioselectivity, underlining the importance of sustainable practices in chemical synthesis (Jia et al., 2021).

特性

IUPAC Name |

N-cyclopentyl-1-(4-methoxybenzoyl)-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-27-18-8-6-15(7-9-18)21(24)23-13-12-16-14-19(10-11-20(16)23)28(25,26)22-17-4-2-3-5-17/h6-11,14,17,22H,2-5,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUVKYVFYMESDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

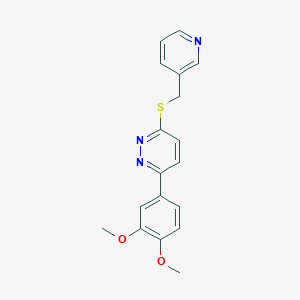

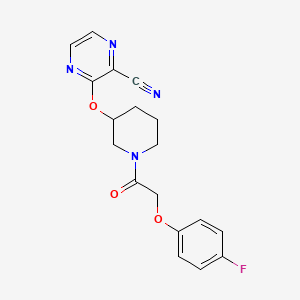

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2715216.png)

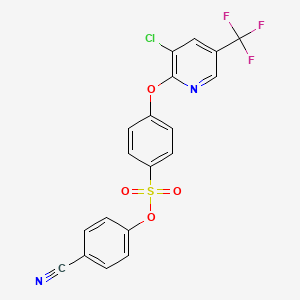

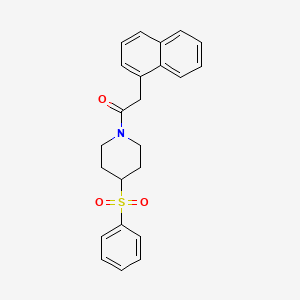

![3-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide](/img/structure/B2715220.png)

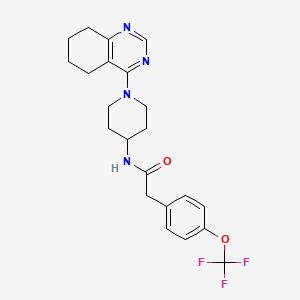

![N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2715221.png)

![N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2715222.png)

![1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2715226.png)

![Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2715228.png)

![1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B2715230.png)